SGC-iMLLT-N -

SGC-iMLLT-N

Catalog Number: EVT-10954708
CAS Number:
Molecular Formula: C22H24N6O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SGC-iMLLT is a first-in-class chemical probe recognized for its potent and selective inhibition of MLLT1 and MLLT3 histone interactions. This compound has emerged as a significant tool in the field of epigenetics, particularly for studying the roles of MLLT1 and MLLT3 in histone modifications and their implications in various biological processes. The compound exhibits high binding affinity towards the YEATS domains of MLLT1 and MLLT3, making it a valuable asset for researchers investigating the molecular mechanisms underlying gene regulation and oncogenesis .

Source

SGC-iMLLT was developed through fragment-based drug discovery techniques, which involved the identification of small molecules that could effectively bind to the YEATS domains of the target proteins. The synthesis of this compound allows for rapid generation of analogs, facilitating further research into its biological effects and potential therapeutic applications .

Classification

SGC-iMLLT belongs to a class of compounds known as chemical probes, specifically targeting the YEATS domain-containing proteins. It is classified as an inhibitor due to its ability to disrupt protein-histone interactions, which are critical for various cellular processes including transcriptional regulation and chromatin remodeling .

Synthesis Analysis

Methods

The synthesis of SGC-iMLLT involves several key steps:

  1. Formation of Core Structure: The initial step includes condensation reactions that establish the core structure of the compound.
  2. Functionalization: Following core formation, specific substituents are introduced to enhance binding affinity and selectivity towards the target proteins.
  3. Purification: The final product undergoes purification techniques such as column chromatography and recrystallization to ensure high purity levels suitable for biological assays .

Technical Details

The synthetic route is designed to optimize yield and purity while maintaining structural integrity. The use of standard organic synthesis techniques allows for reproducibility in laboratory settings, although specific industrial production methods remain underexplored .

Molecular Structure Analysis

Structure

SGC-iMLLT's molecular structure features a unique arrangement that facilitates its interaction with the YEATS domains. The compound's design is guided by structural insights from co-crystal structures with target proteins, enabling precise docking studies that inform its binding characteristics.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to characterize the compound's structure, revealing key resonances associated with its functional groups. For instance, chemical shifts observed at δ 8.28 (singlet) and δ 7.53 (doublet) indicate specific hydrogen environments within the molecule .

Chemical Reactions Analysis

Types of Reactions

SGC-iMLLT can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide, leading to derivatives with altered properties.
  • Reduction: Reduction reactions using sodium borohydride may yield different forms of the compound.
  • Substitution: SGC-iMLLT can undergo substitution reactions where functional groups are exchanged under appropriate conditions .

Technical Details

The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation may yield products with enhanced reactivity or altered biological activity, while reduction can produce more stable forms suitable for further study .

Mechanism of Action

Process

SGC-iMLLT exerts its effects by selectively binding to the YEATS domains of MLLT1 and MLLT3, inhibiting their interaction with histones. This disruption alters normal biochemical pathways involved in gene expression and chromatin dynamics.

Data

Pharmacokinetic studies indicate that SGC-iMLLT has moderate metabolic resistance, with a half-life of approximately 53 minutes. Notably, around 48% of the compound remains active after one hour, suggesting potential for sustained biological effects .

Physical and Chemical Properties Analysis

Physical Properties

SGC-iMLLT is characterized by its solid-state properties conducive to laboratory handling. Its melting point and solubility parameters are critical for determining optimal conditions for biological assays.

Chemical Properties

The compound exhibits notable stability under physiological conditions but may undergo transformations under specific chemical environments (e.g., oxidative or reductive conditions). Its selectivity profile indicates high affinity for MLLT1 and MLLT3 over other YEATS domain proteins, demonstrating potential for targeted therapeutic applications .

Applications

SGC-iMLLT has diverse applications in scientific research:

  • Epigenetic Research: It serves as a tool to investigate histone modifications mediated by MLLT1 and MLLT3.
  • Cancer Biology: By inhibiting interactions that promote oncogenic gene expression (e.g., MYC), it provides insights into tumorigenesis mechanisms.
  • Drug Development: SGC-iMLLT's selective inhibition profile positions it as a lead compound for developing new therapeutics targeting epigenetic regulators in diseases associated with dysregulated histone modifications .
Molecular Target Characterization and Biological Significance

YEATS Domain Structure and Function

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an evolutionarily conserved epigenetic reader module that recognizes post-translational acyl-lysine modifications on histones, particularly acetylation and crotonylation. Human genomes encode four YEATS domain-containing proteins: Mixed Lineage Leukemia Translocated To 1 (MLLT1, also termed YEATS1 or ENL), YEATS2, Mixed Lineage Leukemia Translocated To 3 (MLLT3, termed YEATS3 or AF9), and YEATS4 (GAS41). The YEATS domain adopts an immunoglobulin-like β-sandwich fold featuring an aromatic cage that directly engages acylated lysine residues on histone H3. Notably, MLLT1 and MLLT3 exhibit ~88% sequence identity within their YEATS domains and demonstrate preferential binding to histone H3 lysine 27 acetylation (H3K27ac) and crotonylation (H3K27cr) marks. These interactions facilitate the recruitment of transcriptional regulatory complexes, including the Super Elongation Complex (SEC) and DotCom complex, to target genes, thereby promoting RNA polymerase II-dependent transcriptional elongation [1] [7].

Table 1: Functional Characteristics of MLLT1 and MLLT3

FeatureMLLT1 (ENL/YEATS1)MLLT3 (AF9/YEATS3)
YEATS Domain Homology88% identity with MLLT388% identity with MLLT1
Histone Binding PreferenceH3K9ac, H3K18ac, H3K27ac, H3K27crH3K9ac, H3K18ac, H3K27ac, H3K27cr
Associated ComplexesSEC, DotCom, PAF1C, MOZSEC, DotCom, PAF1C
Oncogenic RoleEssential for leukemic stem cell maintenanceComponent of common MLL fusion proteins

Role in Oncogenesis

MLLT1 and MLLT3 are critically implicated in acute leukemias, particularly those driven by chromosomal translocations involving the Mixed Lineage Leukemia gene (KMT2A). The t(11;19)(q23;p13.3) translocation generates the KMT2A-MLLT1 fusion oncogene, while t(9;11)(p22;q23) yields KMT2A-MLLT3. These fusions hijack transcriptional machinery, aberrantly recruiting DOT1 Lysine Methyltransferase 1 (DOT1L) and the SEC to drive expression of pro-leukemogenic genes (e.g., HOXA cluster, MYC). Beyond fusion-driven leukemias, wild-type MLLT1 is essential for leukemic cell survival through its YEATS domain-dependent anchoring of transcriptional complexes. Genome-wide CRISPR screens validate MLLT1 as a critical dependency in acute myeloid leukemia, where it sustains the expression of oncogenes like MYC and DNMT3B by facilitating histone crotonylation-dependent transcriptional activation [4] [7] [8].

Rationale for Targeted Inhibition

The dual role of MLLT1/3 YEATS domains as epigenetic readers and scaffolds for leukemogenic complexes positions them as compelling therapeutic targets. Inhibition disrupts:

  • Histone Recognition: Abrogates recruitment of SEC/DOT1L complexes to chromatin.
  • Transcriptional Activation: Prevents Pol II elongation at key oncogenes.
  • Fusion Protein Function: Impairs chromatin localization of KMT2A fusion oncoproteins.Functional redundancy between MLLT1 and MLLT3 necessitates dual inhibition to overcome compensatory mechanisms, justifying the development of a selective chemical probe [1] [7].

Properties

Product Name

SGC-iMLLT-N

IUPAC Name

1-methyl-N-[2-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m1/s1

InChI Key

QGNDVASWIHEXCL-CQSZACIVSA-N

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Isomeric SMILES

C[C@@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.